1H-Benzimidazole, 1-benzoyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-benzoyl-2-methyl- is a heterocyclic aromatic compound that features a benzimidazole core with a benzoyl group at the 1-position and a methyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-benzoyl-2-methyl- typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling methods. For instance, the use of cerium (IV) and cerium (III) in the presence of hydrogen peroxide has been reported to yield benzimidazole derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 1-benzoyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-benzoyl-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antiparasitic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-benzoyl-2-methyl- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the benzoyl group.
1-Benzyl-2-methyl-1H-imidazole: Similar structure but with a benzyl group instead of a benzoyl group.
2-(Methylthio)benzimidazole: Contains a methylthio group instead of a benzoyl group
Uniqueness: 1H-Benzimidazole, 1-benzoyl-2-methyl- is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
92568-81-5 |
---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(2-methylbenzimidazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N2O/c1-11-16-13-9-5-6-10-14(13)17(11)15(18)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
QKHRLROZDNYADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.